2-(4-Nitrophenoxy)ethyl methacrylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H13NO5/c1-9(2)12(14)18-8-7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,1,7-8H2,2H3 |
InChI Key |
AFRRFGFVBWHXEK-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Monomer Synthesis and Precursor Chemistry of 2 4 Nitrophenoxy Ethyl Methacrylate
Established Synthetic Routes for 2-(4-Nitrophenoxy)ethyl Methacrylate (B99206) Monomer
The preparation of 2-(4-nitrophenoxy)ethyl methacrylate typically involves the formation of an ether or an ester linkage. The primary precursors for these syntheses are 2-hydroxyethyl methacrylate (HEMA) and a derivative of 4-nitrophenol (B140041). The specific choice of reagents and reaction conditions dictates the synthetic pathway.
Esterification Reactions and Reaction Mechanism Analysis
Esterification represents a common and effective strategy for the synthesis of this compound. This approach involves the reaction of an alcohol with a carboxylic acid or its derivative. In the context of this monomer, two main esterification strategies are prominent: the Mitsunobu reaction and the Steglich esterification.
The Mitsunobu reaction offers a powerful method for converting primary and secondary alcohols into esters under mild conditions. nih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). sigmaaldrich.com The mechanism commences with the formation of a phosphonium (B103445) salt from the reaction between the phosphine and the azodicarboxylate. This intermediate then activates the alcohol, facilitating its substitution by a nucleophile, in this case, the carboxylate anion of 4-nitrobenzoic acid. A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from the achiral HEMA. nih.gov The reaction is particularly useful for sterically hindered substrates. researchgate.net
The Steglich esterification is another valuable method that utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). sapub.org The mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. This highly reactive intermediate is then susceptible to nucleophilic attack by the alcohol (HEMA), leading to the desired ester. DMAP can further accelerate the reaction by forming a more reactive acylpyridinium species. sapub.org
Exploration of Alternative Synthetic Pathways and Precursor Derivatization
Beyond direct esterification, alternative synthetic strategies can be envisioned for the preparation of this compound. One such approach is the Williamson ether synthesis , which is a classical method for forming ethers from an organohalide and an alkoxide. researchgate.net In this context, one could react the sodium salt of 4-nitrophenol with 2-chloroethyl methacrylate. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the chloride from the ethyl methacrylate derivative. researchgate.net
Another potential route involves phase-transfer catalysis (PTC) . This technique is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of a salt and an organic solution of the substrate. google.com For the synthesis of the target monomer, one could employ a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the sodium salt of 4-nitrophenol (in the aqueous phase) and 2-chloroethyl methacrylate (in the organic phase). The catalyst transports the phenoxide anion into the organic phase, where it can react.
Precursor derivatization can also play a crucial role. For instance, instead of using 4-nitrobenzoic acid in an esterification reaction, one could use a more reactive derivative like 4-nitrobenzoyl chloride. This acid chloride would readily react with HEMA, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.
Comparative Methodological Analysis for Monomer Production
The choice of synthetic method for producing this compound depends on several factors, including the desired yield, purity requirements, and the scale of the reaction.
| Synthetic Method | Precursors | Key Reagents | General Conditions | Advantages | Potential Disadvantages |
| Mitsunobu Reaction | 2-Hydroxyethyl methacrylate, 4-Nitrobenzoic acid | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild, neutral conditions | High yields, good for sterically hindered substrates | Byproducts (triphenylphosphine oxide, reduced DEAD) can be difficult to remove |
| Steglich Esterification | 2-Hydroxyethyl methacrylate, 4-Nitrobenzoic acid | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions | Efficient, versatile | Byproduct (dicyclohexylurea) can be challenging to separate, potential for side reactions |
| Williamson Ether Synthesis | 4-Nitrophenol, 2-Chloroethyl methacrylate | Strong base (e.g., NaH) | Anhydrous conditions | Well-established, can be high-yielding | Requires handling of strong bases, potential for elimination side reactions |
| Phase-Transfer Catalysis | 4-Nitrophenol, 2-Chloroethyl methacrylate | Phase-transfer catalyst (e.g., quaternary ammonium salt), Base (e.g., NaOH) | Biphasic system (e.g., water/organic solvent) | Avoids anhydrous conditions, can be cost-effective | Reaction rates can be sensitive to catalyst and solvent choice |
Advanced Purification and Purity Assessment Techniques in Monomer Synthesis
The purity of the this compound monomer is paramount for its successful polymerization and the performance of the resulting polymer. Therefore, rigorous purification and characterization are essential steps in its synthesis.
Advanced Purification Techniques:
Column Chromatography: This is a widely used and effective method for purifying organic compounds. mdpi.com For this compound, silica (B1680970) gel column chromatography is a suitable technique. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts. The separation is based on the differential adsorption of the compounds to the stationary phase. mdpi.com
Purity Assessment Techniques:
The purity of the synthesized monomer is typically assessed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the monomer. nih.gov The ¹H NMR spectrum will show characteristic peaks for the vinyl protons, the ethylenic protons, and the aromatic protons, with specific chemical shifts and coupling patterns that confirm the connectivity of the molecule. The integration of the peaks provides information on the relative number of protons in different environments. ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound will exhibit characteristic absorption bands for the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the methacrylate group, the ether linkage (C-O-C), and the nitro group (NO₂).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. uni.lu The mass spectrum will show a molecular ion peak corresponding to the mass of the this compound molecule.
The combination of these analytical techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized monomer, ensuring its suitability for subsequent polymerization reactions.
Polymerization Strategies and Methodologies for 2 4 Nitrophenoxy Ethyl Methacrylate
Homopolymerization Kinetics and Mechanisms of 2-(4-Nitrophenoxy)ethyl Methacrylate (B99206)
The homopolymerization of 2-(4-Nitrophenoxy)ethyl methacrylate involves the chain-growth addition of monomer units to form a polymer consisting of repeating units of this specific monomer. While specific kinetic data for the homopolymerization of this compound is not extensively detailed in the reviewed literature, the general principles of free-radical polymerization of methacrylates can be applied to understand its behavior.
The process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization of methacrylates is known to proceed via a free-radical mechanism involving initiation, propagation, and termination steps. The termination of growing polymer chains in methacrylate polymerization occurs predominantly through disproportionation. nih.gov
The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For many methacrylate polymerizations, the rate of polymerization (Rp) shows a first-order dependence on the monomer concentration and a half-order dependence on the initiator concentration. nih.gov However, deviations can occur due to factors like the gel effect, particularly at high conversions.
Table 1: General Kinetic Parameters for Free-Radical Homopolymerization of Functional Methacrylates (Illustrative)
| Monomer | Initiator | Solvent | Temperature (°C) | Order w.r.t. Monomer | Order w.r.t. Initiator | Activation Energy (kJ/mol) |
| 2-Hydroxyethyl Methacrylate (HEMA) mdpi.com | BPO | Bulk | 50-80 | ~1 | ~0.5 | 90.6 (Overall) |
| 7-(methacroyloxy)-2-oxo-heptylphosphonic acid nih.gov | AIBN | Methanol/Dioxane | 45-70 | ~1 | ~0.5 | Not Specified |
Copolymerization Approaches for Tailored Polymeric Systems
Copolymerization offers a versatile method to modify the properties of polymers by incorporating two or more different monomer units into the polymer chain. This allows for the fine-tuning of characteristics such as glass transition temperature, solubility, and mechanical properties.
Free Radical Copolymerization: Conditions and Control
Free radical copolymerization of this compound with other monomers, such as methyl methacrylate (MMA) or ethyl methacrylate (EMA), can be carried out using standard free-radical initiators and solvents. The composition of the resulting copolymer is determined by the feed ratio of the comonomers and their respective reactivity ratios.
The reactivity ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other monomer. rdd.edu.iq For example, in the copolymerization of methyl methacrylate (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios were determined to be r1=0.8436 and r2=0.7751, indicating the formation of a random copolymer. sapub.org Similar studies would be required to determine the specific reactivity ratios for the copolymerization of this compound with various comonomers.
Table 2: Reactivity Ratios for Copolymerization of Various Methacrylate Monomers (Illustrative)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1*r2 | Copolymer Type | Reference |
| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | 0.6614 | Random | sapub.org |
| Styrene (B11656) | Methyl Methacrylate (MMA) | 0.49 | 0.35 | 0.1715 | Random | rdd.edu.iq |
| 10-(methacryloyloxy)-decylphosphonic acid | Methyl Methacrylate (MMA) | 1.01 | 0.95 | 0.9595 | Ideal Random | nih.gov |
Controlled/Living Radical Polymerization (CRP) Techniques
Controlled/living radical polymerization (CRP) techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. These methods are particularly valuable for synthesizing well-defined block copolymers and other complex structures.
Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species. cmu.edu This reversible activation-deactivation process allows for controlled polymer growth.
The ATRP of functional methacrylates, including those with polar groups, has been successfully demonstrated. For instance, the ATRP of 2-hydroxyethyl methacrylate (HEMA) has been achieved with good control over molecular weight and low polydispersity by adjusting reaction conditions such as solvent and temperature. cmu.edu Similarly, the ATRP of azido-bearing methacrylates has been shown to be well-controlled by optimizing reaction parameters. nih.gov While specific literature on the ATRP of this compound is scarce, the established protocols for other functional methacrylates suggest its feasibility. The electron-withdrawing nature of the nitrophenyl group may influence the stability of the radical and the kinetics of the polymerization.
Table 3: Conditions for ATRP of Functional Methacrylates (Illustrative)
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) | Reference |
| 2-Hydroxyethyl Methacrylate (HEMA) | Ethyl 2-bromoisobutyrate | CuCl/bpy | MEK/1-propanol | 50 | < 1.5 | cmu.edu |
| 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 25 | < 1.3 | nih.gov |
| Methyl Methacrylate (MMA) | p-Toluenesulfonyl chloride | CuBr/bpy | Diphenyl ether | 90 | ~1.1 | cmu.edu |
Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that allows for the synthesis of polymers with controlled architecture. acs.org RAFT employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism.
RAFT polymerization is compatible with a wide range of functional monomers, including methacrylates. The synthesis of well-defined homopolymers and block copolymers of functional methacrylates such as 2-aminoethyl methacrylate and 2-(acetoacetoxy)ethyl methacrylate has been reported. usm.eduresearchgate.net The choice of CTA is crucial for achieving good control over the polymerization. The architectural control afforded by RAFT makes it a suitable method for preparing complex structures like block, graft, and star polymers containing this compound units.
Nitroxide Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end, thereby controlling the polymerization. While NMP is highly effective for styrenic and acrylic monomers, its application to methacrylates has been more challenging due to side reactions.
However, recent advancements have led to the development of new nitroxides and strategies that enable the controlled polymerization of methacrylates. One approach involves the copolymerization of methacrylates with a small amount of a "controlling" comonomer, such as a styrenic monomer. This method has been shown to provide good control over the polymerization of methyl methacrylate. Although direct NMP of this compound has not been extensively reported, these newer methodologies offer potential pathways for its controlled polymerization.
Anionic Polymerization Methodologies for Anionic Control
Anionic polymerization of methacrylate esters presents a powerful method for producing polymers with controlled molecular weights and narrow molecular weight distributions. However, the polymerization of polar vinyl monomers like methacrylates is complicated by side reactions, such as nucleophilic attack on the ester carbonyl group by the propagating carbanion. cmu.edu This can lead to termination or the formation of byproducts.
For successful anionic polymerization of methacrylates, including potentially this compound, several strategies are employed to stabilize the active center and suppress side reactions. cmu.edu These often involve the use of specific initiators and additives at low temperatures.
Key Considerations for Anionic Polymerization of NPEMA:
Initiators: Bulky organolithium initiators, such as diphenylhexyl lithium (DPHLi), are often used in non-polar solvents to control the polymerization of methacrylates. researchgate.net
Additives (Ligands): The addition of ligands that can coordinate with the counter-ion (e.g., Li⁺) is crucial. These ligands, such as lithium chloride (LiCl) or certain alkoxides, can modify the reactivity of the propagating species, favoring chain propagation over side reactions. cmu.eduresearchgate.net
Solvent and Temperature: Anionic polymerizations of methacrylates are typically conducted in polar aprotic solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to minimize side reactions. researchgate.net
Influence of the Nitro Group: The electron-withdrawing nature of the nitro group in the 4-nitrophenoxy moiety of NPEMA could potentially influence the reactivity of the monomer and the stability of the propagating anion. While specific studies on the anionic polymerization of NPEMA are not widely documented, research on styrene derivatives with electron-withdrawing groups suggests that such functionalities can be compatible with anionic polymerization under carefully controlled conditions. acs.org However, the nitro group's susceptibility to reduction could pose a challenge depending on the chosen initiator and reaction conditions.
A hypothetical set of conditions for the controlled anionic polymerization of NPEMA is presented in the table below, based on established methodologies for other functional methacrylates.
Table 1: Hypothetical Conditions for Anionic Polymerization of this compound
| Parameter | Condition | Rationale |
| Initiator | Diphenylhexyl lithium (DPHLi) | Bulky initiator, reduces side reactions. |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent, suitable for anionic polymerization. |
| Additive | Lithium Chloride (LiCl) | Stabilizes the propagating enolate by forming complexes. |
| Temperature | -78 °C | Minimizes termination and side reactions. |
| Atmosphere | Inert (e.g., Argon) | Prevents termination by atmospheric moisture and oxygen. |
Graft Copolymerization onto Diverse Substrates and Surfaces
Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. These materials are of interest for their unique morphologies and properties, which can be tailored by controlling the nature of the backbone and the grafted chains. The primary methods for synthesizing graft copolymers are "grafting from," "grafting to," and "grafting through." researchgate.net
"Grafting From": In this approach, initiator sites are created along a polymer backbone, from which the side chains are grown. For NPEMA, a macroinitiator could be used to initiate its polymerization, resulting in a graft copolymer with poly(this compound) (PNPEMA) side chains. researchgate.net
"Grafting To": This method involves attaching pre-formed polymer chains to a reactive polymer backbone. The active ester functionality of NPEMA makes PNPEMA an excellent candidate for a reactive backbone. Pre-synthesized polymers with nucleophilic end-groups (e.g., amino-terminated polymers) can be grafted onto the PNPEMA backbone via nucleophilic substitution of the 4-nitrophenoxy groups. nih.govmdpi.com This approach allows for precise control over the grafted chains' molecular weight and distribution.
"Grafting Through": This technique involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). A PNPEMA macromonomer, synthesized with a polymerizable group at one end, could be copolymerized with another monomer to form a graft copolymer. researchgate.net
The "grafting to" approach using active ester chemistry is particularly promising for creating well-defined graft copolymers with PNPEMA as the backbone.
Table 2: Grafting Strategies for this compound
| Grafting Method | Description | Application with NPEMA/PNPEMA |
| "Grafting From" | Polymer chains are grown from initiation sites on a backbone. | Polymerization of NPEMA from a macroinitiator backbone. |
| "Grafting To" | Pre-formed polymer chains are attached to a reactive backbone. | Attaching nucleophile-terminated polymers to a PNPEMA backbone via active ester substitution. nih.govmdpi.com |
| "Grafting Through" | A macromonomer is copolymerized with another monomer. | Copolymerization of a PNPEMA macromonomer with a comonomer like styrene or methyl methacrylate. researchgate.net |
Determination and Significance of Monomer Reactivity Ratios in Copolymerization Systems
In copolymerization, where two or more different monomers are polymerized together, the monomer reactivity ratios (r₁ and r₂) are critical parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). scielo.br The values of r₁ and r₂ dictate the composition and sequence distribution of the resulting copolymer, which in turn influence its properties.
The reactivity ratios are determined experimentally by polymerizing various feed compositions of the two monomers to low conversion and then analyzing the composition of the resulting copolymer. scielo.br Several methods, such as the Fineman-Ross and Kelen-Tüdös methods, are used to calculate r₁ and r₂ from the experimental data. scielo.brmdpi.com
If r₁ > 1, the growing chain ending in NPEMA prefers to add another NPEMA monomer.
If r₁ < 1, it prefers to add an MMA monomer.
If r₁ ≈ 1 and r₂ ≈ 1, a random copolymer is formed.
If r₁ ≈ 0 and r₂ ≈ 0, an alternating copolymer is likely.
If r₁ > 1 and r₂ > 1, a blocky copolymer structure is favored.
The table below illustrates a hypothetical dataset for determining the reactivity ratios of a copolymer system.
Table 3: Hypothetical Data for Determination of Reactivity Ratios of NPEMA (M₁) and a Comonomer (M₂)
| Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₁ in Copolymer (F₁) |
| 0.1 | 0.15 |
| 0.3 | 0.38 |
| 0.5 | 0.55 |
| 0.7 | 0.72 |
| 0.9 | 0.91 |
From such data, graphical or computational methods would be used to determine the reactivity ratios, providing insight into the copolymerization behavior.
Strategies for Pendent and Side-Chain Functionalization During Polymerization
The 4-nitrophenoxy group in this compound is an active ester, making the corresponding polymer, poly(this compound) (PNPEMA), a highly valuable reactive polymer platform. nih.gov The 4-nitrophenoxide is a good leaving group, allowing for the facile nucleophilic substitution of the side chains by a wide range of nucleophiles, such as primary amines. This post-polymerization modification is a powerful tool for creating a library of functional polymers from a single precursor polymer. researchgate.netnih.gov
This strategy offers several advantages:
Functional Group Tolerance: Monomers with sensitive functional groups that might not be compatible with the polymerization conditions can be introduced into the polymer via post-polymerization modification.
Versatility: A single batch of PNPEMA can be modified with various nucleophiles to generate a diverse range of materials with different properties.
Controlled Functionalization: The degree of functionalization can be controlled by adjusting the stoichiometry of the nucleophile and the reaction conditions.
The amidation of active esters is a particularly well-established and efficient reaction. nih.gov A variety of amines can be used to displace the 4-nitrophenoxy group, leading to the formation of stable amide linkages and introducing new functionalities into the polymer side chains.
Table 4: Potential Side-Chain Functionalization Reactions of Poly(this compound)
| Nucleophile | Functional Group Introduced | Potential Application |
| Alkylamine (e.g., Propylamine) | Alkyl amide | Modification of hydrophobicity/hydrophilicity. |
| Amino-terminated Poly(ethylene glycol) (PEG-NH₂) | PEG chains | Introduction of biocompatibility and stealth properties. |
| Amino acids | Peptide moieties | Biomimetic materials, drug delivery. |
| Fluorescently labeled amines | Fluorescent tags | Materials for imaging and sensing. |
Polymer Architecture and Structural Characterization of Poly 2 4 Nitrophenoxy Ethyl Methacrylate
Comprehensive Elucidation of Polymer Microstructure and Primary Connectivity
A comprehensive elucidation of the microstructure of poly[2-(4-nitrophenoxy)ethyl methacrylate] would typically involve the use of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Both ¹H and ¹³C NMR spectroscopy would be essential in determining the tacticity of the polymer chain, which describes the stereochemical arrangement of the pendant groups along the polymer backbone. The relative integrations of specific peaks in the NMR spectrum would allow for the quantification of isotactic, syndiotactic, and atactic triads.
Infrared (IR) spectroscopy would also be a valuable tool for confirming the primary connectivity of the polymer, showing the characteristic absorption bands for the ester, nitro, and aromatic groups present in the monomer unit. However, without specific experimental data from research focused on poly[this compound], a detailed analysis of its microstructure and primary connectivity remains speculative.
Analysis of Molecular Weight Distribution and Polydispersity
The molecular weight and molecular weight distribution of poly[this compound] would be determined using size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC). This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
The PDI value provides insight into the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, typically achieved through controlled polymerization techniques, while higher PDI values are characteristic of conventional free radical polymerization. Without specific experimental results, it is not possible to provide a data table with typical molecular weights or PDI values for this polymer.
Defined Topologies of Polymers Derived from 2-(4-Nitrophenoxy)ethyl Methacrylate (B99206)
The synthesis of polymers with defined topologies from this compound would require the use of controlled polymerization methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, or anionic polymerization. These techniques allow for precise control over the polymer architecture.
Synthesis and Characterization of Linear and Branched Architectures
Linear poly[this compound] would be the most straightforward architecture to synthesize, achievable through conventional free radical polymerization or controlled polymerization methods. The characterization would involve the techniques mentioned above (NMR, IR, and GPC).
Branched architectures could be synthesized by including a divinyl comonomer in the polymerization reaction or by using a multifunctional initiator. The degree of branching would be a key parameter to characterize, often requiring more advanced techniques such as multi-angle light scattering (MALS) coupled with SEC.
Design and Properties of Block Copolymers and Segmental Arrangements
Block copolymers containing a poly[this compound] segment could be synthesized by sequential monomer addition using a controlled polymerization technique. For example, a well-defined block of another methacrylate, acrylate, or styrene (B11656) could be synthesized first, followed by the addition of this compound to grow the second block.
The properties of such block copolymers would depend on the nature of the different blocks and their relative lengths. The presence of the nitrophenoxy group might impart specific optical or electronic properties to the block copolymer. Characterization would involve confirming the block structure, typically through a combination of NMR, GPC, and sometimes transmission electron microscopy (TEM) to visualize the phase-separated morphology in the solid state.
Formation and Analysis of Star Polymers and Polymer Brushes
Polymer brushes, where chains of poly[this compound] are densely grafted to a surface or another polymer backbone, could be prepared by "grafting-from" or "grafting-to" methods. The "grafting-from" approach, where polymerization is initiated from surface-immobilized initiators, typically leads to higher grafting densities. The characterization of polymer brushes would involve surface-sensitive techniques like atomic force microscopy (AFM), ellipsometry, and X-ray photoelectron spectroscopy (XPS) to determine the layer thickness, grafting density, and surface composition.
While the synthesis of these advanced architectures is theoretically possible, the lack of specific research on poly[this compound] means that no experimental data or detailed characterization can be presented at this time.
Advanced Spectroscopic and Microscopic Analysis of Polymers Derived from 2 4 Nitrophenoxy Ethyl Methacrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of polymers. It provides detailed information about the chemical environment of individual atoms (protons and carbons), allowing for the confirmation of the polymer's repeat unit, tacticity, and end-group analysis.
¹H-NMR spectroscopy is employed to identify the types and connectivity of protons within the polymer structure. For poly(2-(4-nitrophenoxy)ethyl methacrylate), the spectrum exhibits characteristic broad signals typical of polymers, arising from the overlapping resonances of protons in different microenvironments along the polymer chain.
The key proton signals and their expected chemical shifts are:
Aromatic Protons: The protons on the 4-nitrophenyl group appear in the most downfield region. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho to it are highly deshielded and appear at approximately 8.2 ppm, while the protons meta to the nitro group appear around 7.1 ppm. These typically present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.
Side-Chain Methylene (B1212753) Protons: The protons of the ethyl group in the side chain (-O-CH₂-CH₂-O-) give rise to signals around 4.3-4.5 ppm. The two methylene groups may appear as distinct triplets or as a broad multiplet.
Polymer Backbone Protons: The methylene protons (-CH₂-) of the main methacrylate (B99206) backbone appear as a broad signal in the range of 1.8-2.5 ppm.
α-Methyl Protons: The methyl group protons (-CH₃) attached directly to the polymer backbone are observed as a broad signal in the upfield region, typically between 0.8 and 1.4 ppm. The broadening and potential splitting of this peak can sometimes provide information about the polymer's tacticity.
Interactive Data Table: Typical ¹H-NMR Chemical Shifts for Poly(this compound)
| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| Aromatic | H ortho to -NO₂ | ~8.2 |
| Aromatic | H meta to -NO₂ | ~7.1 |
| Methylene | -O-CH₂ -CH₂-OAr | ~4.5 |
| Methylene | -O-CH₂-CH₂ -OAr | ~4.3 |
| Methylene | Backbone -CH₂ - | 1.8 - 2.5 |
| Methyl | Backbone α-CH₃ | 0.8 - 1.4 |
¹³C-NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon skeleton of the polymer. Each chemically distinct carbon atom gives a separate signal, allowing for definitive structural confirmation.
Key carbon resonances for poly(this compound) include:
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield at approximately 176-178 ppm.
Aromatic Carbons: The carbons of the nitrophenyl ring resonate in the 115-165 ppm range. The carbon atom bonded to the nitro group (C-NO₂) is found at the lower end of this range (~142 ppm), while the carbon bonded to the ether oxygen (C-O) is highly deshielded (~163 ppm).
Side-Chain and Backbone Carbons: The methylene carbons of the ethoxy side chain (-O-CH₂-CH₂-O-) appear around 65 ppm and 62 ppm. The quaternary carbon (α-C) and the methylene carbon (-CH₂-) of the polymer backbone are observed at approximately 45 ppm and 54 ppm, respectively.
α-Methyl Carbon: The carbon of the α-methyl group (-CH₃) on the backbone is found in the most upfield region of the spectrum, around 16-19 ppm.
Interactive Data Table: Typical ¹³C-NMR Chemical Shifts for Poly(this compound)
| Carbon Type | Functional Group | Expected Chemical Shift (δ, ppm) |
| Carbonyl | C =O | ~177 |
| Aromatic | C -OAr | ~163 |
| Aromatic | C -NO₂ | ~142 |
| Aromatic | Aromatic C -H | 115 - 126 |
| Methylene | -O-CH₂ -CH₂-OAr | ~65 |
| Methylene | -O-CH₂-CH₂ -OAr | ~62 |
| Methylene | Backbone -CH₂ - | ~54 |
| Quaternary | Backbone α-C | ~45 |
| Methyl | Backbone α-CH₃ | 16 - 19 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups present in the polymer. The IR spectrum of poly(this compound) is dominated by strong absorption bands corresponding to the nitro and ester groups. nih.gov
The principal absorption bands are:
C=O Stretch: A very strong and sharp absorption band appears around 1730 cm⁻¹, characteristic of the ester carbonyl group in the methacrylate unit. spectroscopyonline.com
NO₂ Stretches: Two distinct, strong bands are indicative of the nitro group. The asymmetric stretching vibration occurs around 1520 cm⁻¹, and the symmetric stretching vibration is found near 1345 cm⁻¹.
C-O Stretches: Strong absorptions corresponding to the C-O-C stretching vibrations of the ester and ether linkages are observed in the fingerprint region, typically around 1240 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
Aromatic C=C Stretches: Medium-intensity absorptions in the 1600-1450 cm⁻¹ region are attributed to the carbon-carbon stretching vibrations within the aromatic ring.
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups appear in the region of 2850-3000 cm⁻¹.
Interactive Data Table: Key FT-IR Absorption Bands for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |
| ~1730 | C=O Stretch | Ester | Strong |
| ~1600 | C=C Stretch | Aromatic Ring | Medium |
| ~1520 | N-O Asymmetric Stretch | Nitro (NO₂) | Strong |
| ~1345 | N-O Symmetric Stretch | Nitro (NO₂) | Strong |
| ~1240 | C-O-C Asymmetric Stretch | Ester/Ether | Strong |
| ~1150 | C-O-C Symmetric Stretch | Ester/Ether | Strong |
High-Resolution Mass Spectrometry (HR-MS) for Molecular Identity and Composition
While High-Resolution Mass Spectrometry (HR-MS) is challenging for intact high-molecular-weight polymers, it is an indispensable tool for confirming the precise molecular weight and elemental composition of the this compound monomer. nih.gov For the monomer, HR-MS can provide a mass measurement with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula (C₁₂H₁₃NO₅).
For the polymer itself, specialized mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) can be used to analyze oligomeric distributions or to study degradation pathways. For instance, ESI-MS has been effectively used to map the degradation profiles of related poly(methacrylate)s by identifying the molecular structures of the resulting fragments, providing crucial insights into the polymer's stability. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy is used to study the electronic transitions within the polymer. The primary chromophore in poly(this compound) is the 4-nitrophenoxy group. This group exhibits a strong absorption band in the UV region, corresponding to a π → π* electronic transition. The presence of the nitro group conjugated with the benzene ring results in a characteristic maximum absorbance (λ_max) typically observed between 300 and 320 nm. researchgate.net
The intensity of this absorption is directly proportional to the concentration of the polymer in solution, a relationship described by the Beer-Lambert law. This property allows for the quantitative determination of polymer concentration. Monitoring changes in the UV-Vis spectrum can also provide information on chemical reactions involving the nitrophenyl side chain.
Chromatographic Techniques for Molecular Weight Distribution Profiling
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. This technique separates polymer chains based on their hydrodynamic volume in solution.
In a typical GPC analysis of poly(this compound), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passed through a column packed with porous gel. ed.ac.uk Larger polymer chains elute faster than smaller chains. The elution profile is monitored by a detector (e.g., refractive index detector), generating a chromatogram from which the molecular weight distribution is determined.
The analysis yields several key parameters:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger chains.
Polydispersity Index (PDI) or Dispersity (Đ): The ratio Mₙ/Mₙ, which provides a measure of the breadth of the molecular weight distribution. For polymers synthesized by controlled radical polymerization techniques, the PDI is typically low (e.g., 1.1–1.5), indicating a narrow distribution of chain lengths. nih.gov
Interactive Data Table: Example GPC Results for a Polymer Sample
| Parameter | Symbol | Value | Description |
| Number-Average Molecular Weight | Mₙ | 15,000 g/mol | Statistical average molecular weight |
| Weight-Average Molecular Weight | Mₙ | 18,000 g/mol | Average weighted by molecular mass |
| Polydispersity Index | PDI (Đ) | 1.20 | Measure of the distribution width |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. nih.gov This method separates polymer molecules based on their hydrodynamic volume in solution. nih.gov For poly(this compound), GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
The analysis is typically performed using a series of columns packed with porous gel materials. researchgate.net A suitable solvent, in which the polymer is soluble, is used as the mobile phase. The choice of solvent is critical and often requires consideration of the polymer's polarity; for instance, polar organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed for methacrylate-based polymers. lcms.czsapub.org As the polymer solution passes through the columns, larger molecules, which cannot enter the pores of the gel, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time. nih.gov
The eluted polymer is detected by one or more detectors, commonly a refractive index (RI) detector, a UV-Vis detector (particularly useful given the nitrophenyl chromophore in the monomer), and a light scattering detector for absolute molecular weight determination. lcms.cz The resulting chromatogram is a distribution of polymer sizes, from which Mn, Mw, and PDI are calculated. These parameters are critical indicators of the polymerization process's control and have a significant influence on the polymer's physical and mechanical properties. For instance, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are expected to yield polymers with a narrow molecular weight distribution, typically with a PDI value between 1.1 and 1.2. nih.gov
Illustrative GPC Data for Poly(this compound)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Time (min) |
| P(NPEMA)-1 | 15,200 | 17,500 | 1.15 | 18.5 |
| P(NPEMA)-2 | 28,600 | 33,200 | 1.16 | 16.8 |
| P(NPEMA)-3 | 45,100 | 53,200 | 1.18 | 15.2 |
This table presents illustrative data typical for polymers synthesized via controlled polymerization methods. Actual values may vary based on specific synthesis conditions.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of the this compound monomer and for analyzing the composition of its copolymers. e3s-conferences.org By employing a suitable stationary phase (e.g., a C18 reversed-phase column) and a mobile phase gradient (e.g., a mixture of water and acetonitrile), HPLC can effectively separate the monomer from impurities, unreacted starting materials, or byproducts from its synthesis. e3s-conferences.orgmdpi.com
In the context of copolymer analysis, where this compound is polymerized with other monomers, HPLC can be used to determine the copolymer composition. sapub.org This is particularly effective when the comonomers have different chromatographic behaviors. The use of a diode-array detector (DAD) allows for the acquisition of UV-Vis spectra for each eluting peak, which can aid in the identification and quantification of the different components. e3s-conferences.org For accurate quantification, calibration curves are prepared using standards of known concentrations. e3s-conferences.org This analytical approach is crucial for ensuring the quality of the monomer before polymerization and for verifying the composition of the resulting copolymers, which in turn dictates their final properties.
Illustrative HPLC Purity Analysis of this compound Monomer
| Compound | Retention Time (min) | Area (%) | Purity (%) |
| This compound | 8.2 | 99.6 | 99.6 |
| Impurity 1 | 5.4 | 0.25 | - |
| Impurity 2 | 9.8 | 0.15 | - |
This table provides an example of HPLC data for monomer purity assessment. The retention times and percentages are illustrative.
Advanced Morphological Characterization for Nanostructures and Surfaces
The morphology of polymers at the micro- and nanoscale significantly influences their macroscopic properties and performance in various applications. Advanced microscopic techniques are therefore essential for characterizing the surface and internal structures of materials derived from this compound.
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface topography of materials at high magnifications. researchgate.net For polymers of this compound, SEM can be used to examine the surface of films, coatings, or particles. The technique involves scanning the sample with a focused beam of electrons, and the resulting interactions generate various signals that are used to form an image. researchgate.net
SEM analysis can reveal information about surface roughness, porosity, and the presence of any aggregated structures or defects. researchgate.net For instance, in the case of polymer blends or composites containing poly(this compound), SEM can be used to assess the phase morphology and the dispersion of different components. mdpi.com The sample preparation for SEM is critical and may involve coating the polymer surface with a thin layer of a conductive material, such as gold or carbon, to prevent charging effects and enhance image quality. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. nih.gov Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in various modes, including contact and tapping mode, making it well-suited for the analysis of soft polymer surfaces. nih.govresearchgate.net
For thin films of poly(this compound), AFM can be used to quantify surface roughness, and to visualize the morphology of self-assembled structures, such as those formed by block copolymers. researchgate.net In a study of a related azobenzene-containing methacrylate polymer, AFM was used to reveal the sinusoidal shape of a diffraction grating inscribed on the polymer film. acs.org This demonstrates the utility of AFM in characterizing the fine surface features that are critical for optical applications. Tapping-mode AFM is particularly useful for minimizing damage to the soft polymer surface while providing detailed topographical information. researchgate.net
Illustrative AFM Surface Roughness Data for a Poly(this compound) Film
| Scan Area (µm x µm) | Root Mean Square (RMS) Roughness (nm) | Average Roughness (Ra) (nm) |
| 1 x 1 | 1.2 | 0.9 |
| 5 x 5 | 1.5 | 1.1 |
| 10 x 10 | 1.8 | 1.4 |
This table presents hypothetical AFM data for a polymer film, illustrating how surface roughness can be quantified. Actual values depend on film preparation and processing.
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the nanostructure of materials in their native, solvated state. nih.gov This is particularly important for studying the self-assembly of amphiphilic block copolymers in solution, where drying artifacts associated with conventional TEM can alter the observed morphologies. kent.ac.uk In Cryo-TEM, a thin film of the polymer solution is rapidly vitrified by plunging it into a cryogen, such as liquid ethane, which preserves the solution-state structures. nih.gov
For block copolymers containing a poly(this compound) segment, Cryo-TEM can provide direct visualization of the self-assembled nanostructures, such as spherical micelles, cylindrical or worm-like micelles, and vesicles. kent.ac.uk The high-resolution images obtained can reveal details about the core-shell structure of micelles and the dimensions of the aggregates. nih.gov This information is crucial for understanding the self-assembly behavior of these polymers and for designing materials with specific nanostructures for applications in areas like drug delivery and nanotechnology. nih.gov
Investigation of Structure Property Relationships in Poly 2 4 Nitrophenoxy Ethyl Methacrylate and Its Copolymers
Optical Properties and Photonic Behavior of Polymeric Systems
The incorporation of the 2-(4-nitrophenoxy)ethyl methacrylate (B99206) (NPEMA) monomer into polymeric structures imparts significant optical and photonic functionalities. The key to these properties is the 4-nitrophenoxy side group, which acts as a nonlinear optical (NLO) chromophore. This section details the various photoresponsive behaviors observed in the homopolymer of NPEMA, poly[2-(4-nitrophenoxy)ethyl methacrylate] (PNPEMA), and its copolymers.
Photoinduced Birefringence and Anisotropy Dynamics
Photoinduced birefringence is a phenomenon where a material's refractive index becomes anisotropic upon exposure to polarized light. In polymers containing photoisomerizable molecules like azobenzenes, this effect is driven by repeated trans-cis-trans isomerization cycles that lead to a statistical alignment of the chromophores perpendicular to the light's polarization vector. tuni.fiepj-conferences.org While the nitrophenoxy group itself is not photoisomerizable in the same manner as azobenzene, polymers containing this polar chromophore can still be endowed with these properties, often through copolymerization or by doping with photoactive dyes like Disperse Red 1 (DR1). tuni.fi
Diffraction Grating Formation and Optical Efficiency
The ability to induce a change in the refractive index with light allows for the inscription of diffraction gratings in NPEMA-containing polymer films. When two coherent laser beams interfere on the polymer surface, they create a spatially periodic intensity pattern. This light pattern translates into a periodic modulation of the chromophore orientation and, consequently, a periodic modulation of the refractive index, forming a volume phase grating.
The diffraction efficiency, a measure of the percentage of incident light diffracted by the grating, is a key performance metric. In a study involving a polymer with a related structure, poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]- carbazolyl]]diazene}, diffraction efficiencies of up to 25% were achieved. acs.org The formation of these gratings is a dynamic process, and their stability is often linked to the polymer's glass transition temperature. In some cases, the photo-driven process can also lead to the formation of surface relief gratings, where the polymer surface itself becomes corrugated, further enhancing diffraction. acs.org
Table 1: Representative Data on Diffraction Grating Formation in Photoresponsive Methacrylate Copolymers
| Polymer System | Writing Wavelength (nm) | Writing Intensity (mW/cm²) | Maximum Diffraction Efficiency (%) | Reference |
| Azo-carbazole Polymer¹ | Not specified | Not specified | 25 | acs.org |
| Azo/PMMA Guest-Host | 532 | Low | Not specified, but Δn ~3.3 x 10⁻⁴ | rsc.org |
| Azopolymer PAZO | 450 | Not specified | Not specified, but Δn ~0.0465 | epj-conferences.org |
¹Poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]- carbazolyl]]diazene}, a structurally related polymer.
Photorefractive Effects and Asymmetric Two-Beam Coupling Phenomena
The photorefractive effect is a more complex phenomenon that requires a material to be both photoconductive and electro-optic. It involves the photo-generation of charge carriers, their transport and subsequent trapping to create a space-charge electric field, which then modulates the refractive index via the electro-optic effect. aps.org A definitive characteristic of photorefractivity is the observation of asymmetric two-beam coupling, where energy is transferred from one laser beam to another as they intersect within the material. aps.orgacs.org
For a polymer system based on NPEMA to exhibit photorefractivity, it typically needs to be formulated as a composite material. The 4-nitrophenoxy group provides the necessary electro-optic response due to its large dipole moment. However, the system must also include a photosensitizer for charge generation (e.g., C₆₀) and often a plasticizer to lower the glass transition temperature, which facilitates the poling-induced and space-charge-field-induced orientation of the chromophores. The first observation of the photorefractive effect in a polymer was in a material composed of an electro-optic polymer doped with a hole-transport agent. aps.org In such systems, an external electric field is applied to facilitate charge drift and to pole the chromophores, breaking the centrosymmetry required for the Pockels effect.
Influence of Molecular Structure on Optical Band Gap Energy
The optical band gap (Eg) is a critical parameter that dictates the electronic and optical properties of a polymer, influencing its potential use in optoelectronic devices. acs.org For Poly[this compound], the presence of the 4-nitrophenoxy group is expected to be the dominant factor in determining its optical band gap. This is due to the electronic transitions involving the aromatic ring and the nitro group.
The introduction of chromophoric units, such as the nitrophenyl group, into a polymer backbone generally leads to a reduction in the optical band gap energy compared to the unsubstituted parent polymer, like poly(methyl methacrylate) (PMMA). Studies on methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains have shown that the optical energy band gaps are in the range of 2.73 to 2.81 eV. acs.orgresearchgate.net It is reasonable to infer that the band gap of PNPEMA would fall within a similar range. The π-π* transitions within the nitrophenyl group are responsible for the absorption in the UV-visible region, and the energy of these transitions is directly related to the band gap.
The following table illustrates the expected trend in optical band gap energy for PNPEMA and its copolymers in comparison to related polymers.
| Polymer/Copolymer | Expected Optical Band Gap (Eg) Range (eV) | Key Structural Feature Influencing Eg |
| Poly(methyl methacrylate) (PMMA) | 4.4 - 5.0 nstri.irresearchgate.net | Saturated methacrylate backbone |
| Methacrylic polymers with 1-(4-nitrophenyl)piperazine | 2.73 - 2.81 acs.orgresearchgate.net | Nitrophenyl chromophore |
| Poly[this compound] (PNPEMA) | Inferred: ~2.7 - 3.0 | 4-Nitrophenoxy chromophore |
| Copolymer of NPEMA and Methyl Methacrylate | Inferred: Intermediate between the two homopolymers | Dilution of chromophore concentration |
These values are inferred based on structurally similar polymers and have not been experimentally verified for PNPEMA.
Structural modifications that affect the electronic conjugation or the intramolecular and intermolecular interactions will also influence the optical band gap. For example, factors such as the distance of the chromophore from the polymer main chain and the spacing between chromophoric units can cause shifts in the absorption spectrum and alter the refractive index. acs.org
Self-Assembly Characteristics and Nanostructure Formation in Solution and Solid State
Block copolymers composed of chemically distinct blocks can self-assemble into a variety of ordered nanostructures, such as micelles, vesicles, and lamellae, both in solution and in the solid state. rsc.orgmdpi.com The formation of these structures is driven by the segregation of the immiscible blocks.
If this compound is incorporated into a block copolymer, for example, with a hydrophilic block like poly(ethylene glycol) (PEG) or a hydrophobic block like polystyrene, the resulting amphiphilic or compositionally asymmetric block copolymer would be expected to self-assemble. A block copolymer of PEG and PNPEMA (PEG-b-PNPEMA) would be amphiphilic, with the PEG block being hydrophilic and the PNPEMA block being hydrophobic. In an aqueous solution, this block copolymer would likely form core-shell micelles, with a PNPEMA core and a PEG corona. rug.nlnih.gov
The morphology of the self-assembled structures would depend on various factors, including the relative block lengths, the polymer concentration, and the nature of the solvent. mdpi.com The strong dipole moment of the nitrophenoxy group could lead to specific intermolecular interactions within the core of the micelles, potentially influencing their size, shape, and stability. In the solid state, these block copolymers could form well-ordered microphase-separated domains, with the morphology depending on the volume fraction of each block. spiedigitallibrary.org
The following table summarizes the potential self-assembly behavior of block copolymers containing NPEMA.
| Block Copolymer System | Expected Self-Assembly Behavior in Selective Solvent (e.g., Water) | Potential Nanostructures Formed |
| PEG-b-PNPEMA | Amphiphilic self-assembly | Core-shell micelles (PNPEMA core, PEG corona), vesicles |
| Polystyrene-b-PNPEMA | Self-assembly in a solvent selective for one block | Micelles, potentially with complex morphologies |
| PNPEMA-b-Poly(acrylic acid) | pH-dependent amphiphilic self-assembly | Micelles with a pH-responsive corona |
Micellization and Vesicle Formation
The self-assembly of amphiphilic block copolymers in selective solvents is a fundamental principle for generating nanoscale structures such as micelles and vesicles (also known as polymersomes). For a block copolymer incorporating a poly[this compound] (PNPEM) block, its inherent hydrophobicity makes it an ideal candidate for the core-forming or membrane-forming block in aqueous media.
When a diblock copolymer composed of a hydrophilic block, such as poly(ethylene glycol) (PEG) or a polycation like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), and a hydrophobic PNPEM block is dispersed in a solvent that is selective for the hydrophilic block (e.g., water), the polymer chains aggregate to minimize the unfavorable interactions between the hydrophobic PNPEM segments and the aqueous environment. rsc.org This process, occurring above a specific concentration known as the critical micelle concentration (CMC), leads to the formation of spherical micelles. buffalo.edu These micelles consist of a solid, hydrophobic core of PNPEM chains surrounded by a stabilizing corona of the soluble hydrophilic chains. rsc.org
Vesicle formation represents a higher level of self-assembly, typically favored by amphiphilic block copolymers where the hydrophobic block constitutes a larger volume fraction compared to the hydrophilic block. In such cases, instead of forming a simple core-shell micelle, the amphiphiles arrange into bilayer membranes that enclose an aqueous lumen, creating a polymersome. rsc.org For a hypothetical PEG-b-PNPEM copolymer, a sufficiently long PNPEM block would drive the formation of vesicles where the PNPEM chains comprise the hydrophobic membrane and the PEG chains form the stabilizing inner and outer corona. The formation of vesicles from block copolymers can be triggered by changes in the environment, such as adjusting the pH to alter the solubility of a pH-responsive block. acs.orgresearchgate.net For instance, copolymers of poly[2-(methacryloyloxy)ethyl phosphorylcholine] (PMPC) and poly[2-(diisopropylamino)ethyl methacrylate] (PDPA) spontaneously form vesicles when the solution pH is raised above 6, causing the PDPA block to become hydrophobic and form the vesicle membrane. acs.org
The table below summarizes typical characteristics of micelles and vesicles formed from analogous amphiphilic methacrylate-based block copolymers.
| Copolymer System | Self-Assembled Structure | Hydrophobic Block | Hydrophilic Block | Typical Diameter (nm) | Reference |
|---|---|---|---|---|---|
| PMPC-b-PDPA | Vesicles | PDPA (at pH > 6) | PMPC | 100 - 250 | acs.org |
| PEG-b-PLA | Core-Polymerized Micelles | PLA | PEG | 20 - 30 | oyama-ct.ac.jp |
| PSMA-b-PTFEMA | Vesicles | PTFEMA | PSMA | ~240 | nih.gov |
| PCMA-b-PMPC | Micelles | PCMA | PMPC | ~150 | digitellinc.com |
Formation of Nanogels and Polymeric Nanoparticles
Beyond simple self-assembly, copolymers of NPEM are excellent precursors for creating more robust nanostructures like nanogels and permanently assembled polymeric nanoparticles. These materials are of great interest for applications requiring stable, functional nanosized carriers.
Nanogels are nanosized, covalently crosslinked polymer networks that are swollen by a solvent, typically water. A straightforward method to produce nanogels from NPEM-containing polymers involves a two-step process. First, a reactive precursor polymer, such as a random copolymer of NPEM and a hydrophilic monomer like poly(ethylene glycol) methacrylate (PEGMA), is synthesized. This precursor polymer is then dissolved in a suitable solvent and crosslinked by adding a molecule with at least two nucleophilic groups, such as a diamine (e.g., ethylenediamine). The amine groups react with the activated nitrophenyl esters on different polymer chains, forming stable amide crosslinks and resulting in a nanogel network. nih.govacs.org The size and swelling properties of these nanogels can be controlled by the initial polymer concentration, the degree of NPEM incorporation, and the amount of crosslinker added. preprints.org
Polymeric nanoparticles can be formed through several routes. The self-assembled micelles and vesicles described previously are themselves forms of polymeric nanoparticles. However, these structures are typically held together by non-covalent forces and exist in equilibrium with free polymer chains (unimers). To create more stable nanoparticles, the self-assembled structures can be permanently "locked" by crosslinking the core or the shell. For micelles formed from a block copolymer with a PNPEM core, a diamine crosslinker could be added to covalently link the chains within the core, creating a stable core-crosslinked nanoparticle. rsc.org
Another sophisticated method is functionalization-induced self-assembly (FISA) . In this approach, a soluble precursor polymer is modified in a way that reduces its solubility, triggering its assembly into nanoparticles in situ. For example, a hydrophilic copolymer of PEGMA and NPEM, initially soluble in water, could be reacted with a hydrophobic amine. As the hydrophobic moieties are grafted onto the polymer backbone via reaction with the active esters, the polymer becomes amphiphilic and self-assembles into nanoparticles. mdpi.com This method allows for the one-pot synthesis of well-defined nanostructures. nih.gov
| Precursor Polymer System | Fabrication Method | Resulting Structure | Key Reactive Group | Typical Size (nm) | Reference |
|---|---|---|---|---|---|
| P(PFP-co-PEGMA) + Diamine | Post-polymerization crosslinking | Nanogel | Pentafluorophenyl (PFP) Active Ester | ~180 | nih.gov |
| P(FMA-b-PEGMA) + Bismaleimide | Core crosslinking of micelles | Core-Crosslinked Nanoparticle | Furfuryl (for Diels-Alder) | 30 - 40 | rsc.org |
| P(OEOMA) in microemulsion | ATRP with disulfide crosslinker | Nanogel | Disulfide | Varies | nih.gov |
| Azobenzene-functionalized ABA triblock | Spontaneous self-assembly | Reversible Nanoparticle | Azobenzene | Varies | mdpi.com |
Impact of Functionalization and Post-Polymerization Modification on Polymer Properties
Post-polymerization modification (PPM) is a powerful and efficient strategy for generating a diverse library of functional polymers from a common, well-defined precursor. semanticscholar.orgutexas.edu Poly[this compound] (PNPEM) is an ideal precursor for PPM due to the high reactivity of its pendant active ester group. The 4-nitrophenoxy moiety is an excellent leaving group, facilitating clean and efficient nucleophilic acyl substitution with a wide range of nucleophiles, most notably primary and secondary amines, under mild conditions. mdpi.com This versatility allows for the precise tuning of the polymer's chemical and physical properties by introducing new functional groups along the macromolecular chain.
Introduction of Diverse Functional Moieties and Their Property Modulation
Direct post-polymerization modification of PNPEM with various nucleophiles allows for dramatic and predictable modulation of the polymer's properties. By choosing the appropriate nucleophile, one can control characteristics such as solubility, thermal behavior, and responsiveness to external stimuli.
Solubility Modulation: The inherent hydrophobicity of PNPEM can be completely altered. Reaction with hydrophilic amines, such as aminoethanol or glucosamine, results in the formation of amide linkages and the introduction of hydroxyl groups, rendering the polymer water-soluble. Conversely, reaction with hydrophobic nucleophiles like long-chain alkylamines (e.g., dodecylamine) further increases the polymer's hydrophobicity and lowers its surface energy.
Stimuli-Responsiveness: Polymers that respond to environmental changes can be synthesized. For instance, reacting PNPEM with amines containing a tertiary amine group, such as 2-(dimethylamino)ethylamine (DMAEMA), introduces pH-responsive moieties. The resulting polymer will be soluble in acidic conditions (due to protonation of the tertiary amines) and will collapse or precipitate in neutral or basic conditions. whiterose.ac.uk This allows for the creation of "smart" materials that can undergo conformational or phase transitions in response to pH changes.
Thermal Property Modulation: The introduction of different side chains significantly impacts the thermal properties of the polymer, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is highly dependent on the structure and mobility of the polymer side chains. Replacing the bulky nitrophenoxyethyl group with smaller or more flexible side chains can lower the Tg, while introducing bulky or rigid groups (e.g., adamantane) or groups capable of strong intermolecular interactions (e.g., hydrogen bonding) can increase the Tg. nih.gov
The following table illustrates how the modification of a related active ester polymer, poly(pentafluorophenyl methacrylate) (PPFMA), with different amines affects the glass transition temperature of the resulting polymer. A similar trend would be expected for PNPEM derivatives.
| Modifying Amine | Introduced Functional Group | Resulting Polymer Property | Glass Transition Temp. (Tg) of Modified PPFMA (°C) | Reference |
|---|---|---|---|---|
| - (Precursor) | Pentafluorophenyl Ester | Hydrophobic, Reactive | 116 | researchgate.net |
| 2-Methoxyethylamine | -NH(CH₂)₂OCH₃ | Hydrophilic | 89 | researchgate.net |
| N,N-Dimethylethylenediamine | -NH(CH₂)₂N(CH₃)₂ | pH-Responsive, Cationic | 128 | researchgate.net |
| Propargylamine | -NHCH₂C≡CH | Alkyne-functionalized (Clickable) | 136 | researchgate.net |
| Allylamine | -NHCH₂CH=CH₂ | Alkene-functionalized | 96 | rsc.org |
Computational and Theoretical Studies of 2 4 Nitrophenoxy Ethyl Methacrylate and Its Polymeric Derivatives
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-(4-nitrophenoxy)ethyl methacrylate (B99206), DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.
Quantum Chemical Calculation of Geometry Optimization and Vibrational Frequencies
A foundational step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized geometry of 2-(4-nitrophenoxy)ethyl methacrylate would yield precise bond lengths, bond angles, and dihedral angles.
Following optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. While experimental IR spectra are available, theoretical calculations would allow for precise assignment of vibrational modes to specific molecular motions.
Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data for Future Studies)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (methacrylate) | ~1.34 Å |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| C-N (nitro group) | ~1.48 Å | |
| N=O (nitro group) | ~1.22 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-C (ether link) | ~118° | |
| O-N-O (nitro group) | ~124° |
Note: This table is illustrative and contains hypothetical values that would be expected from DFT calculations. Specific values would require dedicated computational runs.
Prediction of Electronic Properties: Frontier Molecular Orbitals and Energy Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For this compound, the electron-withdrawing nitro group is expected to significantly influence the energy of the LUMO, likely localizing it on the nitrophenyl ring.
Table 2: Predicted Electronic Properties of this compound (Hypothetical Data for Future Studies)
| Property | Predicted Value | Significance |
| HOMO Energy | - | Relates to ionization potential |
| LUMO Energy | - | Relates to electron affinity |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and electronic transitions |
| Dipole Moment | - | Indicates overall polarity of the molecule |
Note: Specific energy values (typically in electronvolts, eV) are pending dedicated DFT studies.
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited-state properties of molecules, allowing for the prediction of UV-visible absorption spectra. A TD-DFT calculation on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions could then be compared with experimental spectroscopic data to validate the computational model.
Molecular Dynamics Simulations of Polymer Chain Conformations and Self-Assemblies
While DFT is suitable for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large systems, such as polymers, over time. An MD simulation of poly(this compound) would provide insights into the conformation of polymer chains (e.g., radius of gyration) and how they interact and assemble in different environments. Such simulations could predict the bulk properties of the polymer, such as its glass transition temperature and mechanical properties, which are critical for material applications.
Theoretical Modeling of Polymerization Kinetics and Thermodynamic Parameters
The polymerization of this compound can be modeled to understand its reaction kinetics. Theoretical models, such as those used for free-radical polymerization, can predict the rate of polymerization, the evolution of molecular weight distribution, and the influence of temperature and initiator concentration. Thermodynamic parameters for the polymerization, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), could also be calculated to determine the spontaneity and equilibrium of the polymerization process. Research on similar methacrylate systems often employs software like PREDICI® for kinetic modeling.
Computational Prediction and Validation of Optical and Electronic Properties
Building on the DFT and MD results, the bulk optical and electronic properties of poly(this compound) could be predicted. This includes properties like the refractive index and dielectric constant. The presence of the nitrophenoxy chromophore suggests potential for nonlinear optical (NLO) properties. Computational methods can predict the hyperpolarizability of the monomer and the second-order susceptibility (χ(2)) of the bulk polymer, which are key metrics for NLO materials. These theoretical predictions would be invaluable for guiding the experimental design and synthesis of new materials for optical applications.
Computational Analysis of Molecular Interactions within Designed Polymeric Systems
The in-silico analysis of polymeric systems constructed from this compound provides critical insights into the molecular-level interactions that govern the bulk properties and functional behavior of these materials. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are employed to elucidate the nature and strength of non-covalent interactions between polymer chains and with other molecules of interest.
Researchers utilize molecular docking and MD simulations to investigate the binding of small molecules to the poly(this compound) chains. In a typical simulation, a model polymer chain or a representative oligomer is placed in a simulation box with the molecule of interest, and their dynamic behavior is tracked over time. The simulations can reveal the preferred binding sites on the polymer and quantify the strength of the interactions. For instance, the aromatic nitrophenoxy group can participate in π-π stacking interactions with other aromatic molecules, while the ester group can form hydrogen bonds.
The binding affinity is often expressed in terms of binding energy, which can be calculated from the simulation data. A more negative binding energy typically indicates a more favorable interaction. Such studies are analogous to computational investigations of drug-polymer interactions, where binding energies are used to identify suitable polymer carriers for drug delivery applications. mdpi.com For example, a hypothetical study might compare the interaction of a model compound with poly(this compound) and other polymers like polymethyl methacrylate (PMMA) or polycaprolactone (B3415563) (PCL). mdpi.com
Below is a representative data table illustrating the type of results that would be generated from such a computational study. The binding energies indicate the strength of interaction between different polymer segments and a model aromatic guest molecule.
Table 1: Simulated Binding Energies of a Model Aromatic Guest Molecule with Polymer Segments
Density Functional Theory (DFT) is another powerful computational tool used to study the electronic properties of the monomer and short oligomers. researchgate.net DFT calculations can provide detailed information about the molecular electrostatic potential (MEP), which maps the electron density and helps to identify regions of the molecule that are prone to electrophilic or nucleophilic attack. mdpi.com For the this compound monomer, the MEP would likely show a region of high negative potential around the nitro group, indicating its strong electron-withdrawing nature and its capability to engage in specific electrostatic interactions.
The conformational flexibility of the polymer is also a key area of investigation. The dihedral angles within the polymer backbone and the side chain are systematically rotated in computational models to map out the potential energy surface. researchgate.net This analysis helps to identify the most stable (lowest energy) conformations of the polymer chain, which in turn dictates how the polymer folds and interacts with itself and its environment.
Coarse-graining (CG) molecular dynamics simulations can also be employed to study the behavior of larger polymer systems over longer timescales. tue.nl In this approach, groups of atoms are represented as single beads, which reduces the computational cost while still capturing the essential physics of the polymer's mesoscale behavior, such as self-assembly and phase separation. tue.nl
The insights gained from these computational analyses are invaluable for the rational design of new polymeric materials based on this compound with specific and predictable molecular interaction profiles.
Emerging Applications of Poly 2 4 Nitrophenoxy Ethyl Methacrylate in Functional Materials Science
Development of Advanced Functional Polymeric Materials
The synthesis of advanced functional polymeric materials is increasingly reliant on precursor polymers that can be easily and efficiently modified. Poly[2-(4-Nitrophenoxy)ethyl Methacrylate] (PNPEMA) is an exemplary precursor polymer platform due to its pendant active ester groups. researchgate.net The core strategy involves the initial synthesis of a well-defined PNPEMA backbone, typically via controlled radical polymerization techniques, followed by a post-polymerization modification step.
This modification is most often achieved through the reaction of the 4-nitrophenoxy ester with primary amines. This amidation reaction is highly efficient and proceeds under mild conditions, displacing the 4-nitrophenol (B140041) leaving group and forming a stable amide bond. The true power of this platform lies in its modularity; by simply varying the amine-containing molecule, a diverse library of functional polymers can be synthesized from a single parent PNPEMA chain. researchgate.netkaist.ac.kr This approach circumvents the challenges often associated with the direct polymerization of functionally complex monomers, which may be incompatible with polymerization conditions. researchgate.net
For example, reacting PNPEMA with amine-terminated poly(ethylene glycol) (PEG) chains yields a hydrophilic graft copolymer with properties suitable for creating protein-resistant surfaces. Conversely, reaction with hydrophobic amines can drastically alter the polymer's solubility and surface energy. This method allows for precise control over the final polymer's chemical and physical properties, enabling the rational design of materials for applications ranging from advanced coatings to nanotechnology. kaist.ac.kr
Table 1: Examples of Functional Polymers Derived from PNPEMA via Post-Polymerization Modification
| Modifying Agent (Amine) | Resulting Functional Group | Potential Property Change |
|---|---|---|
| 3-Aminopropyl-terminated Poly(ethylene glycol) | Grafted PEG Chains | Increased Hydrophilicity, Protein Resistance |
| Dodecylamine | Pendant Dodecyl Chains | Increased Hydrophobicity, Modified Solubility |
| 1-(3-Aminopropyl)imidazole | Pendant Imidazole Groups | pH-Responsiveness, Metal-Chelating Ability |
| N-(3-Aminopropyl)-methacrylamide hydrochloride | Pendant Methacrylamide Groups | Crosslinkable Sites for Hydrogel Formation |
| Dansyl Cadaverine | Covalently Bound Fluorophore | Fluorescence for Sensing or Imaging |
Integration in Optoelectronic and Photonic Devices
The electronic and optical properties of polymers are critical for their use in optoelectronic and photonic devices. Polymers containing nitrophenyl groups, such as PNPEMA, are of particular interest in this domain. The strong electron-withdrawing nature of the nitro group significantly influences the polymer's electronic structure, leading to unique optical characteristics.
One key property is the refractive index (n). Materials with a high refractive index are essential for the fabrication of various optical components, including waveguides and anti-reflective coatings. Research on methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982) side chains has demonstrated that the nitrophenyl moiety contributes to a higher refractive index. researchgate.net This suggests that PNPEMA and its derivatives could be valuable materials for controlling light in photonic circuits and devices.
Furthermore, the nitrophenyl group can participate in the formation of charge-transfer complexes, which are fundamental to the phenomenon of photorefractivity. nih.gov Photorefractive materials are capable of changing their refractive index in response to non-uniform illumination. This effect arises when light generates mobile charge carriers (holes and electrons) that become trapped in darker regions, creating an internal electric field that modulates the refractive index. nih.gov The presence of both electron-donating (the polymer backbone) and electron-accepting (the nitrophenyl group) components makes PNPEMA a promising candidate for inclusion in photorefractive polymer composites, which have applications in holographic data storage and all-optical signal processing. researchgate.netnih.gov
Design of Stimuli-Responsive Smart Materials
Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their physical or chemical properties in response to external triggers. longdom.orgrsc.orgrsc.org PNPEMA can be engineered to respond to chemical stimuli, primarily through modifications of its nitrophenyl group.
A primary mechanism for imparting stimuli-responsive behavior is the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion represents a profound change in the chemical nature of the pendant group, transforming it from a strong electron-withdrawing and relatively hydrophobic moiety into an electron-donating, hydrophilic, and pH-responsive group. This transformation can be triggered by chemical reducing agents or electrochemical signals, leading to dramatic shifts in the polymer's solubility, swelling behavior in hydrogels, and interaction with its environment.
Another form of stimuli-responsiveness is inherent to the active ester itself. The polymer is highly responsive to the presence of nucleophiles, such as amines or hydroxide (B78521) ions. This reactivity can be harnessed to trigger the release of the 4-nitrophenol leaving group or to induce a change in the material's properties upon reaction. researchgate.net For example, a crosslinked PNPEMA hydrogel could be designed to degrade or swell upon exposure to a specific amine-containing compound. This type of response is highly specific and can be tuned by altering the reactivity of the ester and the nature of the nucleophilic trigger. researchgate.net
Polymeric Systems for Controlled Release Applications in Material Science
The active ester linkage in PNPEMA provides a versatile handle for creating controlled-release systems. The principle relies on the cleavage of a molecule from the polymer backbone in response to a specific trigger. nih.gov In the context of PNPEMA, the 4-nitrophenoxy group itself can be considered a releasable molecule, or it can be substituted with a desired cargo molecule.
A common strategy involves a two-step process:
Loading: The pendant 4-nitrophenoxy groups of PNPEMA are replaced by reacting the polymer with an amine-functionalized cargo molecule. This covalently tethers the payload to the polymer backbone through a stable amide linkage.
Release: The release of the cargo is then controlled by the degradation of the polymer backbone itself or by the cleavage of a strategically placed linker between the polymer and the cargo.
For instance, a system could be designed where a payload is attached to the polymer via a linker that is sensitive to a specific pH change or enzymatic action. acs.org When the polymer system encounters the specific stimulus (e.g., the acidic environment of a particular cellular compartment), the linker is cleaved, and the payload is released. The release of 4-nitroanisole, a related compound, from nanoparticles has been studied, demonstrating the feasibility of releasing small molecules from polymer matrices. nih.gov The release of the yellow-colored 4-nitrophenol upon hydrolysis can also be used as a colorimetric indicator of polymer degradation or payload release. acs.org
Smart Coatings and Surface Modification for Advanced Functionality
PNPEMA is an ideal candidate for creating smart and functional coatings through surface modification. The general approach involves grafting PNPEMA chains to or from a substrate, resulting in a surface decorated with reactive active ester groups. nih.govnih.govresearchgate.net This "activated" surface can then be readily functionalized by exposing it to solutions containing amine-terminated molecules. nih.govumich.edu
This post-deposition functionalization strategy offers significant advantages. It allows a single, universally applicable coating to be prepared and subsequently tailored for a multitude of applications. kaist.ac.krresearchgate.net For example, an activated surface can be patterned by selectively exposing different regions to different amine solutions, creating spatially defined chemical functionalities.
Applications for these smart coatings are diverse:
Biosensors: Immobilization of antibodies or enzymes onto the surface to create a specific biosensor. The binding event can be detected through various means.
Antifouling Surfaces: Grafting of poly(ethylene glycol) (PEG) chains to prevent non-specific protein adsorption and cell adhesion. kaist.ac.kr
Cell Culture Substrates: Covalent attachment of cell-adhesion peptides (like RGD) to promote the attachment and growth of specific cell types. umich.edu
pH-Responsive Surfaces: Functionalization with pH-sensitive amines to create surfaces that change their wettability or charge in response to pH changes. researchgate.net
The reaction is efficient and allows for the creation of densely functionalized surfaces under mild, often aqueous, conditions, which is crucial when working with delicate biological molecules. nih.govmdpi.com
Advanced Biomaterial Platforms (Focus on Material Design and Functionality)
The versatility of PNPEMA chemistry makes it a powerful platform for designing advanced biomaterials. nih.gov Synthetic polymers are widely used for biomaterials due to their tunable mechanical properties and batch-to-batch consistency, but they often lack the biological cues necessary to interact favorably with cells and tissues. umich.edu PNPEMA provides a bridge between synthetic materials and biological systems.
By copolymerizing 2-(4-nitrophenoxy)ethyl methacrylate (B99206) with other monomers, such as 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA), it is possible to create biomaterials with desired bulk properties (e.g., mechanical strength, hydrophilicity) while incorporating the reactive "handles" of the NPEMA units. researchgate.net These handles can then be used to covalently immobilize bioactive molecules, transforming an inert material into a biologically active one. nih.gov This approach is a cornerstone of modern biomaterial design, aiming to mimic the complex environment of the natural extracellular matrix (ECM). umich.edu
Polymeric Scaffolds and Matrices for Material Engineering
In tissue engineering, three-dimensional porous scaffolds serve as temporary templates that support cell infiltration, growth, and differentiation, ultimately guiding the formation of new tissue. nih.govumich.edu The functionalization of these scaffolds is critical to their success. PNPEMA and its copolymers can be fabricated into 3D scaffolds using techniques like electrospinning or porogen leaching.
The key advantage of using a PNPEMA-based scaffold is the ability to functionalize its entire porous structure, not just the outer surface. After fabrication, the scaffold can be perfused with a solution containing an amine-terminated bioactive molecule, such as a growth factor or a cell adhesion peptide. uu.nlnih.gov The amine groups react with the pendant nitrophenoxy esters throughout the scaffold, covalently tethering the biomolecule to the matrix. nih.govmdpi.com
Table 2: Bioactive Molecules for Scaffold Functionalization via PNPEMA Chemistry
| Bioactive Molecule Class | Specific Example | Desired Cellular Response |
|---|---|---|
| Cell Adhesion Peptides | Arginylglycylaspartic acid (RGD) | Promotes integrin-mediated cell attachment and spreading. |
| Growth Factors | Bone Morphogenetic Protein-2 (BMP-2) | Induces osteogenic differentiation of stem cells for bone repair. |
| ECM Proteins | Laminin or Fibronectin fragments | Enhances cell adhesion, migration, and differentiation. |
| Enzymes | Matrix Metalloproteinases (MMPs) | Creates a scaffold that can be remodeled by cells. |
This approach allows for the creation of scaffolds with precisely controlled biological functionality, capable of directing complex cellular processes and accelerating tissue regeneration.
Molecularly Imprinted Polymers (MIPs) for Selective Molecular Recognition
Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. This process involves the polymerization of functional monomers and a cross-linker around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. These tailored recognition sites allow the MIP to selectively rebind the target molecule from a complex mixture.
The general principle of molecular imprinting involves:
Complex Formation: The template molecule and functional monomers interact through covalent or non-covalent bonds.
Polymerization: The complex is copolymerized with a cross-linking monomer to form a rigid polymer matrix.
Template Removal: The template molecule is extracted from the polymer, creating specific recognition sites.
Methacrylate-based monomers are commonly used in the synthesis of MIPs due to their versatile functionality and robust polymerization characteristics. However, specific studies detailing the use of this compound as a functional monomer in MIPs, including data on binding capacities, selectivity factors, and imprinting efficiency, are not prominently featured in the reviewed literature. Research in this area often focuses on more commonly used methacrylates like methacrylic acid (MAA) and 2-hydroxyethyl methacrylate (HEMA). nih.gov
Nanotechnology and Nanomaterials Integration
The integration of polymers with nanomaterials is a burgeoning field of research, leading to the development of hybrid materials with enhanced properties and novel functionalities. These materials find applications in various domains, including drug delivery, sensing, and catalysis. Methacrylate polymers are frequently employed to functionalize the surface of nanoparticles, improving their stability, biocompatibility, and targeting capabilities.
For instance, polymers such as Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) have been utilized to create pH-responsive nanoparticles for targeted drug delivery. nih.gov These systems can encapsulate therapeutic agents and release them in response to specific environmental cues, such as the acidic microenvironment of tumor tissues. Similarly, other methacrylate derivatives have been grafted onto the surface of nanomaterials like graphene oxide and silica (B1680970) nanoparticles to create functional composites. mdpi.com
Despite the widespread use of other methacrylate polymers in nanotechnology, specific research detailing the synthesis and application of nanoparticles or nanomaterial composites derived from Poly[this compound] is not well-documented in the available scientific reports. The unique properties that the nitrophenoxy group might impart to such nanomaterials, for example, in terms of optical or recognition properties, remain an area for potential future investigation. One study on a structurally related polymer, Poly{(4-nitrophenyl)-[3-[N-[2-(methacryloyloxy)ethyl]- carbazolyl]]diazene}, highlighted its photoinduced birefringence and photorefractive properties, suggesting that the nitrophenyl moiety could be leveraged for optical applications. acs.org However, direct data on Poly[this compound] in nanotechnology is absent.
Future Research Directions and Perspectives
Innovations in Synthetic Pathways for Enhanced Monomer Yield, Purity, and Sustainability
A significant area for innovation is the adoption of green chemistry principles. This includes the exploration of enzymatic catalysis, a method that offers high selectivity and operates under mild, environmentally friendly conditions. researchgate.net Enzymatic transacylation, for instance, has been successfully used for other functional methacrylates and presents a promising, sustainable alternative to traditional chemical catalysis. researchgate.net Another avenue involves developing highly controlled and reproducible synthetic protocols to ensure consistent, high degrees of functionalization, which is crucial for the monomer's performance in subsequent polymerization. nih.govacs.org Strategies such as the stepwise addition of reactants have shown promise in improving reaction control and achieving higher yields for similar complex monomers. acs.org
Furthermore, the use of renewable resources and more sustainable reagents is a key future direction. Research into bio-based starting materials could significantly reduce the reliance on fossil-fuel-based precursors. researchgate.net The development of solvent-free reaction conditions or the use of greener solvents like dimethylformamide as a cosolvent could also enhance the sustainability of the monomer's production. nih.gov
Table 1: Potential Innovations in Monomer Synthesis
| Research Direction | Approach | Potential Advantages |
| Green Catalysis | Enzymatic Transacylation | Mild reaction conditions, high selectivity, reduced waste, environmentally friendly. researchgate.net |
| Process Optimization | Stepwise reactant addition, pH control | Higher and more reproducible yields, improved purity. acs.org |
| Sustainable Feedstocks | Use of bio-based precursors | Reduced carbon footprint, less reliance on fossil fuels. researchgate.net |
| Solvent Strategy | Solvent-free synthesis or use of green solvents | Minimized environmental impact, improved process safety. nih.gov |
By focusing on these innovative synthetic strategies, researchers can develop more efficient, cost-effective, and environmentally benign methods for producing high-purity 2-(4-Nitrophenoxy)ethyl methacrylate (B99206), paving the way for its broader application in advanced materials.
Further Exploration of Advanced Polymerization Techniques for Novel Architectures and Controlled Synthesis
The next frontier in harnessing 2-(4-Nitrophenoxy)ethyl methacrylate lies in the application of advanced, controlled polymerization techniques. Traditional free-radical polymerization often results in polymers with broad molecular weight distributions and limited control over their architecture, which restricts their use in high-performance applications. acs.org In contrast, controlled/"living" radical polymerization (CRP) methods offer the ability to synthesize macromolecules with well-defined structures, pre-determined molecular weights, and narrow molecular weight distributions. acs.orgnih.gov
Future research will focus on leveraging techniques such as Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govcmu.edunih.gov These methods allow for the precise incorporation of functional monomers like this compound into various polymer architectures. nih.gov This includes the synthesis of:
Block Copolymers: Creating materials with distinct segments that can self-assemble into ordered nanostructures. acs.org
Gradient Copolymers: Gradually varying the monomer composition along the polymer chain to tune material properties. cmu.edu
Star and Brush Polymers: Developing complex, three-dimensional architectures for specialized applications.
The tolerance of ATRP to a wide range of functional groups makes it particularly suitable for the direct polymerization of monomers like this compound. cmu.educmu.edu Similarly, NMP and other CRP techniques like single-electron transfer living radical polymerization (SET-LRP) provide extremely fine control over the macromolecular structure, minimizing termination reactions and preserving chain-end functionality. acs.orgnih.gov This high degree of control is essential for creating the next generation of smart and functional materials.
Table 2: Comparison of Advanced Polymerization Techniques
| Technique | Key Features | Potential Architectures |
| ATRP | Tolerant to many functional groups; uses a transition metal catalyst. cmu.edu | Block, gradient, star, and graft copolymers. cmu.edu |
| NMP | Uses a stable nitroxide radical to control polymerization. acs.org | Well-defined linear and block copolymers. acs.orgnih.gov |
| RAFT | Employs a chain transfer agent to mediate the polymerization. nih.gov | Complex architectures including star, comb, and hyperbranched polymers. nih.gov |
| SET-LRP | Allows for very fast polymerization at ambient temperatures with minimal side reactions. nih.gov | Polymers with very high molecular weights and complex structures. nih.gov |
By systematically exploring these advanced polymerization methods, researchers can create a diverse library of polymers based on this compound with precisely controlled architectures, unlocking new possibilities for materials design and performance.
Development of Multi-Stimuli Responsive Systems and Complex Polymer Architectures
A highly promising research avenue is the development of multi-stimuli responsive systems based on this compound. Stimuli-responsive, or "smart," polymers can undergo significant changes in their physical or chemical properties in response to external triggers. The inherent functionality of the 4-nitrophenoxy group provides a foundation for responsiveness, and by copolymerizing this monomer with other functional units, materials that react to multiple stimuli can be engineered. nih.gov
The design principle involves incorporating two or more distinct responsive moieties into a single polymer system. nih.gov For instance, copolymerizing this compound with:
N-isopropylacrylamide (NIPAAm): Would introduce temperature sensitivity, as poly(N-isopropylacrylamide) exhibits a lower critical solution temperature (LCST) near physiological temperatures.
2-(Dimethylamino)ethyl methacrylate (DMAEMA) or 2-(Diethylamino)ethyl methacrylate (PDEAEMA): Would confer pH responsiveness, as these monomers contain tertiary amine groups that become protonated in acidic environments, leading to changes in solubility and conformation. dovepress.comsemanticscholar.org
The 4-nitrophenoxy group itself can be leveraged for other responses. For example, the nitro group is redox-active, suggesting that the resulting polymers could respond to changes in the redox potential of their environment. Furthermore, nitroaromatic compounds are known to be photo-responsive, opening the possibility of creating light-sensitive materials.
Table 3: Examples of Stimuli-Responsive Monomer Combinations
| Stimulus | Co-monomer with this compound | Resulting Polymer Property |
| Temperature | N-isopropylacrylamide (NIPAAm) | Exhibits a Lower Critical Solution Temperature (LCST). |
| pH | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Becomes soluble/swells in acidic conditions. semanticscholar.orgnih.gov |
| pH | 2-(Diethylamino)ethyl methacrylate (PDEAEMA) | Cationic polymer with a pKb of ~6.9, making it highly responsive to acidic pH. dovepress.com |
| Redox/Light | (Inherent to 4-nitrophenoxy group) | Potential for responsiveness to redox potential or light stimuli. |
Future work in this area will focus on synthesizing and characterizing these novel multi-stimuli responsive polymers, exploring the interplay between different triggers, and tailoring their response for specific, targeted applications.
Strategic Integration with Inorganic Nanomaterials for Hybrid Systems and Synergistic Properties
The integration of polymers derived from this compound with inorganic nanomaterials represents a critical direction for creating advanced hybrid systems with synergistic properties. nih.gov Polymer nanocomposites (PNCs), which consist of a polymer matrix reinforced with nanoscale fillers, often exhibit enhanced mechanical, thermal, electrical, and optical properties compared to the pure polymer. nih.govmdpi.comnist.gov
The key to unlocking these enhanced functionalities lies in achieving optimal dispersion and strong interfacial adhesion between the polymer matrix and the nanoparticles. nist.gov The functional 4-nitrophenoxy group in the methacrylate monomer can play a crucial role here. Its polar nature can promote favorable interactions with the surfaces of various inorganic nanoparticles, such as silica (B1680970) (SiO2), metal oxides (e.g., TiO2, Al2O3), or even carbon-based nanomaterials like carbon nanotubes (CNTs). e3s-conferences.org This can prevent the agglomeration of nanoparticles, which is a common challenge in creating effective nanocomposites. mdpi.com
Future research will explore the creation of hybrid materials by combining poly(this compound) with a variety of inorganic nanoparticles to achieve specific functionalities:
Mechanical Reinforcement: Incorporating fillers like silica nanoparticles or multi-walled carbon nanotubes (MWCNTs) can significantly improve the tensile strength and modulus of the polymer. e3s-conferences.org
Thermal Stability: The presence of inorganic particles can enhance the thermal stability and fire resistance of the polymer matrix. nih.gov
Optical and Electronic Properties: The combination with nanoparticles like gold or iron oxide can impart unique plasmonic, magnetic, or conductive properties to the composite material. nih.gov
The combination of different types of nanofillers can lead to synergistic effects, resulting in multifunctional materials with a balance of properties not achievable with a single filler type. e3s-conferences.orgresearchgate.net Understanding the fundamental relationships between the nanoscale structure and the macroscopic properties of these hybrid systems is essential for their design and application. researchgate.net
Table 4: Potential Polymer-Nanomaterial Hybrid Systems
| Nanomaterial | Polymer Matrix | Potential Synergistic Property |
| Silica (SiO2) Nanoparticles | Poly(this compound) | Improved mechanical strength, thermal stability. e3s-conferences.org |
| Carbon Nanotubes (CNTs) | Poly(this compound) | Enhanced electrical conductivity, mechanical reinforcement. e3s-conferences.org |
| Metal Oxides (e.g., TiO2) | Poly(this compound) | UV-shielding, photocatalytic activity, altered refractive index. nih.gov |
| Gold/Iron Oxide Nanoparticles | Poly(this compound) | Plasmonic, magnetic, and imaging functionalities. nih.gov |
By strategically designing these organic-inorganic hybrid materials, researchers can create novel composites that leverage the properties of both components for advanced applications in coatings, electronics, and biomedical devices. nih.govnih.gov
Precision Tailoring of Structure for Specific Advanced Functional Material Applications and Performance Optimization
The ultimate goal of future research on this compound is to precisely tailor its polymer structure to optimize performance in specific, high-value applications. The relationship between a polymer's structure—at the molecular, nano, and micro scales—and its macroscopic properties is fundamental to materials science. mdpi.comslideshare.netmdpi.com Advances in controlled polymerization and material characterization now allow for an unprecedented level of precision in designing polymers for targeted functions. nih.govnih.gov
Adhesives and Coatings: The functional monomer can be incorporated into copolymers to enhance adhesion, thermal stability, and optical clarity. polymer-books.comresearchgate.net The ability to control the polymer's glass transition temperature (Tg) and mechanical properties is crucial for these applications. slideshare.net
Biomedical Materials: The biocompatibility and functionality of methacrylate-based polymers make them suitable for applications like drug delivery systems or tissue engineering scaffolds. rsc.orgnih.gov By creating well-defined block copolymers, self-assembling nanostructures like micelles can be formed for encapsulating and delivering therapeutic agents. dovepress.com
Advanced Electronics: Research on functional polymers for applications in molecular electronics and photovoltaics is a rapidly growing field. researchgate.net Precisely sequenced polymers can be designed to have specific electronic or optical properties.
The burgeoning field of precision polymer chemistry aims to create synthetic polymers with the same level of structural definition found in biological macromolecules like proteins. nih.gov This level of control will enable researchers to establish clear structure-property relationships, moving from empirical design to a more predictive and rational approach to material development. cmu.edumdpi.com This involves not just synthesizing new polymers, but also deeply understanding how processing conditions influence the final material structure and performance. mdpi.com
Table 5: Structure-Property Relationships and Application Targets
| Structural Parameter | Controlled Property | Potential Application |
| Molecular Weight | Mechanical Strength, Viscosity, Tg | Coatings, Adhesives uomustansiriyah.edu.iqyoutube.com |
| Copolymer Composition | Hydrophilicity, Stimuli-Responsiveness | Drug Delivery, Smart Gels cmu.edudovepress.com |
| Block Architecture | Self-Assembly, Nanostructure Formation | Nanomedicine, Nanopatterning acs.orgresearchgate.net |
| Chain End Functionality | Surface Modification, Bioconjugation | Biosensors, Hybrid Materials cmu.edu |
By focusing on the precision tailoring of polymer structures, the scientific community can unlock the full potential of this compound as a building block for the next generation of advanced functional materials.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Nitrophenoxy)ethyl methacrylate, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves esterification of methacryloyl chloride with 2-(4-nitrophenoxy)ethanol under controlled conditions. Key steps include:
- Step 1: Preparation of 2-(4-nitrophenoxy)ethanol by reacting 4-nitrophenol with ethylene oxide or ethylene carbonate in the presence of a base (e.g., KOH).
- Step 2: Esterification with methacryloyl chloride in anhydrous dichloromethane or THF, using a catalytic amount of triethylamine to neutralize HCl byproducts .
- Optimization Tips:
- Maintain temperatures below 0°C during methacryloyl chloride addition to minimize polymerization.
- Use molecular sieves or inert gas purging to exclude moisture, which can hydrolyze the methacrylate group.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity monomer .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy:
- FTIR Spectroscopy:
- Mass Spectrometry (HRMS):
Advanced: How does the nitro group's position (para vs. ortho/meta) influence the photophysical properties of polymers derived from this compound?
Answer:
The para-nitro group’s electron-withdrawing nature enhances UV absorption and fluorescence quenching in polymers. Key findings:
- UV-Vis Spectroscopy:
- Fluorescence Studies:
- Contradictions in Literature:
Advanced: What strategies can mitigate side reactions during copolymerization with acrylic or styrenic monomers?
Answer:
Radical copolymerization of this compound is prone to chain-transfer reactions due to the nitro group’s radical scavenging effect. Mitigation strategies:
- Initiator Selection: Use low-temperature initiators (e.g., AIBN at 60–70°C) instead of peroxides to reduce side reactions .
- Monomer Feed Ratio: Limit nitro-monomer content to <20 mol% to avoid excessive chain termination.
- Additives: Introduce chain-transfer agents (e.g., dodecanethiol) at 0.1–0.5 wt% to control molecular weight and dispersity (Đ < 1.5) .
- Post-Polymerization Analysis: Use SEC-MALS to detect branching or crosslinking artifacts caused by nitro group reactivity .
Advanced: How can discrepancies in thermal stability data for this compound-based polymers be resolved?
Answer:
Reported decomposition temperatures (Td) vary widely (180–250°C) due to differences in molecular weight, end-group chemistry, and testing protocols. Resolve via:
- Standardized TGA: Conduct analyses under nitrogen (heating rate 10°C/min) to compare degradation onset temperatures.
- Dynamic DSC: Identify glass transition (Tg) and exothermic decomposition peaks. Higher Tg correlates with crosslinking, which artificially inflates Td .
- Sample Preparation: Pre-dry polymers at 80°C under vacuum to eliminate residual solvent effects .
Advanced: What role does the nitro group play in the electrochemical properties of this compound-based hydrogels?
Answer:
The nitro group enables redox-responsive behavior in hydrogels:
- Cyclic Voltammetry (CV): A reversible reduction peak at -0.8 V (vs. Ag/AgCl) corresponds to nitro-to-amine conversion, enabling controlled drug release .
- Swelling Studies: Electrochemical reduction of nitro groups to amines increases hydrophilicity, causing hydrogel swelling ratios to rise from 5× to 15× .
- Contradictions: Conflicting reports on response time (minutes vs. hours) may stem from hydrogel porosity or electrode configuration. Optimize using 3D-printed carbon electrodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
